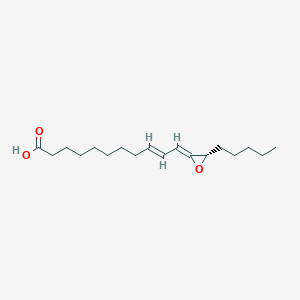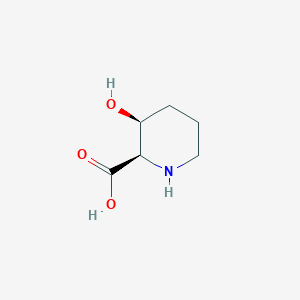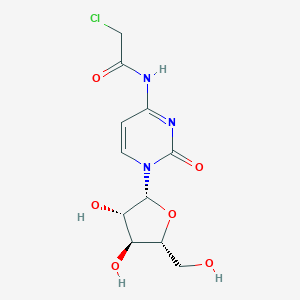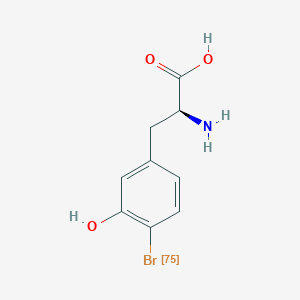![molecular formula C10H22BNO3 B039105 DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YLOXY)-ETHYL]-AMINE CAS No. 121634-82-0](/img/structure/B39105.png)
DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YLOXY)-ETHYL]-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is a chemical compound that features a boron-containing dioxaborolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine typically involves the reaction of N,N-dimethylethanolamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing compound. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with the reaction being catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The dioxaborolane ring provides stability and specificity in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(Dimethylamino)phenylboronic Acid Pinacol Ester
Uniqueness
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is unique due to its specific structure, which combines a boron-containing dioxaborolane ring with a dimethylamino group. This combination provides unique reactivity and stability, making it valuable in various applications, particularly in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
121634-82-0 |
|---|---|
Molekularformel |
C10H22BNO3 |
Molekulargewicht |
215.1 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C10H22BNO3/c1-9(2)10(3,4)15-11(14-9)13-8-7-12(5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
SPUZEYJHPFNBOS-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)OCCN(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)OCCN(C)C |
Synonyme |
DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YLOXY)-ETHYL]-AMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)




![[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B39047.png)

![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
